

physical and chemical properties of 4-(bromomethyl)-2,6-dimethylphenol

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Compound of Interest

Compound Name: 4-(bromomethyl)-2,6-dimethylphenol

Cat. No.: B3052822

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An In-depth Technical Guide to 4-(bromomethyl)-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(bromomethyl)-2,6-dimethylphenol, also known by its synonym 3,5-dimethyl-4-hydroxybenzyl bromide, is a substituted phenol derivative with potential applications as a versatile intermediate in organic synthesis. Its structure, featuring a reactive benzylic bromide and a phenolic hydroxyl group, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties, spectral data, and reactivity of **4-(bromomethyl)-2,6-dimethylphenol**, with a focus on its relevance to researchers in the fields of chemistry and drug development.

Chemical and Physical Properties

While extensive experimental data for **4-(bromomethyl)-2,6-dimethylphenol** is not widely available in peer-reviewed literature, its fundamental properties have been reported by chemical suppliers. A summary of these properties is presented in the table below. It is

important to note that much of the readily available data pertains to the isomeric compound, 4-bromo-2,6-dimethylphenol, and care must be taken to distinguish between the two.

Property	Value	Reference
CAS Number	45952-56-5	[1]
Molecular Formula	C ₉ H ₁₁ BrO	[1]
Molecular Weight	215.09 g/mol	[1]
Predicted LogP	2.90	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]

Note: Experimental values for melting point, boiling point, and solubility are not readily available for **4-(bromomethyl)-2,6-dimethylphenol**. The frequently cited melting point of 74-78 °C belongs to its isomer, 4-bromo-2,6-dimethylphenol.

Spectral Data

Detailed experimental spectra for **4-(bromomethyl)-2,6-dimethylphenol** are not widely published. However, predicted spectral data provides valuable information for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (CDCl₃):

Proton	Chemical Shift (ppm)	Multiplicity	Integration
Ar-H	~6.9-7.1	Singlet	2H
OH	~4.5-5.5	Singlet (broad)	1H
CH ₂ Br	~4.5	Singlet	2H
Ar-CH ₃	~2.2	Singlet	6H

Predicted ¹³C NMR Spectrum:

Carbon	Chemical Shift (ppm)
C-OH	~150-155
C-CH ₃ (aromatic)	~128-132
C-H (aromatic)	~128-130
C-CH ₂ Br	~35
Ar-CH ₃	~16

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

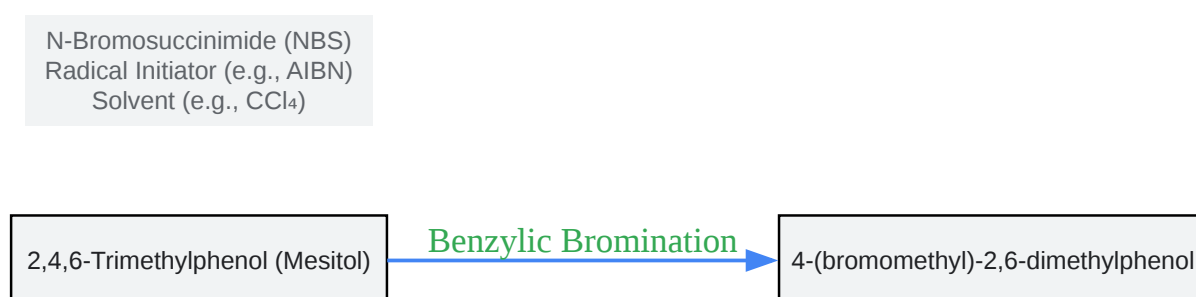
Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenol)	3200-3600	Broad, Strong
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-3000	Medium
C=C stretch (aromatic)	1450-1600	Medium to Strong
C-O stretch (phenol)	1150-1250	Strong
C-Br stretch	500-600	Medium to Strong

Synthesis and Reactivity

Synthesis

A detailed, peer-reviewed synthesis protocol for **4-(bromomethyl)-2,6-dimethylphenol** is not readily available. However, its synthesis would likely involve the bromination of the benzylic methyl group of 2,4,6-trimethylphenol (mesitol). This type of reaction is typically achieved using a radical initiator and a brominating agent such as N-bromosuccinimide (NBS) in a non-polar solvent.

A logical synthetic pathway is visualized in the diagram below:



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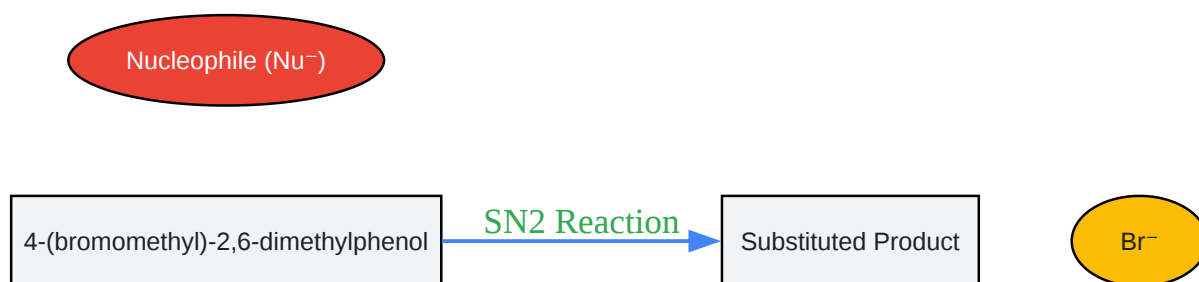
Caption: Proposed synthesis of **4-(bromomethyl)-2,6-dimethylphenol**.

Reactivity

The key to the synthetic utility of **4-(bromomethyl)-2,6-dimethylphenol** lies in the reactivity of the benzylic bromide. The carbon atom of the bromomethyl group is electrophilic and susceptible to nucleophilic attack, making the compound an excellent alkylating agent.

Nucleophilic Substitution:

The primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile displaces the bromide ion.



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Caption: General nucleophilic substitution reaction.

Experimental Protocol: O-Alkylation (General Procedure)

A common application of this reactivity is the O-alkylation of alcohols or phenols to form ethers.

- Deprotonation: The alcohol or phenol is treated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) to generate the corresponding alkoxide or phenoxide.
- Alkylation: **4-(bromomethyl)-2,6-dimethylphenol** is added to the solution of the nucleophile.
- Reaction: The mixture is stirred at room temperature or heated to drive the reaction to completion.
- Workup: The reaction is quenched with water, and the product is extracted with an organic solvent.
- Purification: The crude product is purified by column chromatography or recrystallization.

Applications in Drug Development

Currently, there is a lack of specific information in the scientific literature regarding the biological activity of **4-(bromomethyl)-2,6-dimethylphenol** or its direct application in drug development. However, the structural motif of a substituted phenol is present in numerous biologically active molecules. The ability of **4-(bromomethyl)-2,6-dimethylphenol** to serve as a scaffold for the introduction of various functional groups through its reactive benzylic bromide

suggests its potential as a starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore the biological properties of derivatives of this compound.

Conclusion

4-(bromomethyl)-2,6-dimethylphenol is a chemical intermediate with clear potential for applications in organic synthesis. While a comprehensive experimental dataset is currently lacking in the public domain, its predicted spectral properties and known reactivity provide a solid foundation for its use in research. For scientists and professionals in drug development, this compound represents an opportunity to synthesize novel derivatives for biological screening. Future research should focus on the full experimental characterization of this compound and the exploration of the biological activities of its derivatives.

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References

- 1. 4-BROMO-2,6-DIMETHYLPHENOL – Palchem [palchem.com]
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